2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen, which exhibit various biological activities. This particular compound is characterized by the presence of a 4-chlorophenyl group and a methoxypropyl substituent, which may influence its pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions focusing on synthetic organic chemistry. It is often used in research related to medicinal chemistry, particularly for developing new therapeutic agents.
This compound is classified under:
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide typically involves several key steps:
The molecular formula for 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is .
CC(=O)N(C(COC)C1=CC=C(C=C1)Cl)C2=NOC=N2
The structure features:
The compound can undergo various chemical reactions typical for isoxazole derivatives, including:
The mechanism of action for 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide likely involves:
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide has potential applications in:
This compound exemplifies the versatility and importance of isoxazole derivatives in drug discovery and development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: